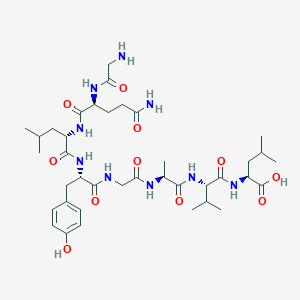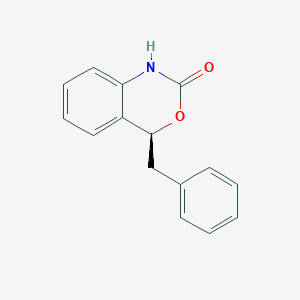![molecular formula C20H25N3O B14186154 1-(4-{2-[Methyl(phenyl)amino]anilino}piperidin-1-yl)ethan-1-one CAS No. 919119-14-5](/img/structure/B14186154.png)
1-(4-{2-[Methyl(phenyl)amino]anilino}piperidin-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-{2-[Methyl(phenyl)amino]anilino}piperidin-1-yl)ethan-1-one is a chemical compound with the molecular formula C14H20N2O It is known for its complex structure, which includes a piperidine ring, an ethanone group, and a methyl(phenyl)amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{2-[Methyl(phenyl)amino]anilino}piperidin-1-yl)ethan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methylphenylamine with piperidin-1-yl ethanone under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact. The use of advanced analytical techniques ensures the quality and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-{2-[Methyl(phenyl)amino]anilino}piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or aldehydes.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
1-(4-{2-[Methyl(phenyl)amino]anilino}piperidin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(4-{2-[Methyl(phenyl)amino]anilino}piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 1-(4-{2-[Methyl(phenyl)amino]anilino}piperidin-1-yl)ethan-1-one include:
- 1-(4-amino-2-hydroxyphenyl)ethan-1-one
- 1-[(2-Methylphenyl)carbonyl]piperidin-4-one
- 1-(4-Fluoro-2-methylphenyl)piperidin-4-one
Uniqueness
Its structure allows for versatile reactivity and the formation of a wide range of derivatives, making it a valuable compound in various fields of research .
Propiedades
Número CAS |
919119-14-5 |
|---|---|
Fórmula molecular |
C20H25N3O |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
1-[4-[2-(N-methylanilino)anilino]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C20H25N3O/c1-16(24)23-14-12-17(13-15-23)21-19-10-6-7-11-20(19)22(2)18-8-4-3-5-9-18/h3-11,17,21H,12-15H2,1-2H3 |
Clave InChI |
WRALKEZQBOWOIY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCC(CC1)NC2=CC=CC=C2N(C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Methyl-1,5-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B14186110.png)






![1-[2-(Dimethylamino)ethoxy]-2-methylpropan-2-ol](/img/structure/B14186145.png)

![2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid](/img/structure/B14186152.png)
![(9H-beta-Carbolin-1-yl)(4'-methyl[1,1'-biphenyl]-2-yl)methanone](/img/structure/B14186159.png)
